molecular formula C19H13ClFNO4 B2432920 N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-79-7

N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2432920
CAS No.: 1021093-79-7
M. Wt: 373.76
InChI Key: XOFYSKWJGCTIHV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule identified in scientific research for its potential as a protein kinase inhibitor . Its core structure, featuring a 4-oxo-4H-pyran-2-carboxamide scaffold, is analogous to known bioactive molecules that interact with enzymatic ATP-binding sites. This compound has been specifically investigated for its ability to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Research indicates that it acts as a Type I FLT3 inhibitor , competing with ATP for binding in the active, DFG-in conformation of the kinase domain, thereby blocking downstream pro-survival and proliferative signaling pathways such as STAT5, MAPK, and PI3K/Akt. Its primary research value lies in the study of FLT3-ITD and FLT3-TKD mutant-driven oncogenesis, making it a valuable tool compound for in vitro and in vivo studies aimed at understanding resistance mechanisms and developing novel therapeutic strategies for leukemia. Researchers utilize this carboxamide derivative to explore selective kinase inhibition and to model the pharmacodynamic effects of targeted agents in hematological malignancies.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO4/c20-13-2-1-3-15(8-13)22-19(24)17-9-16(23)18(11-26-17)25-10-12-4-6-14(21)7-5-12/h1-9,11H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYSKWJGCTIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2H-pyran-2-one derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenylamine.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through an etherification reaction using 4-fluorobenzyl bromide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
  • N-(3-chlorophenyl)-5-((4-methylbenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
  • N-(3-chlorophenyl)-5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15ClFNO4C_{20}H_{15}ClFNO_4, with a molecular weight of 371.3 g/mol. Its structure features a pyran ring, which is known for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in biological systems. The presence of the fluorine atom enhances binding affinity and metabolic stability, making it a promising candidate for drug development. Studies indicate that compounds with similar structures have shown efficacy in inhibiting bacterial topoisomerases and DNA gyrases, suggesting a potential mechanism for this compound as well .

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity. For instance, compounds with structural similarities have shown minimum inhibitory concentration (MIC) values in the low micromolar range against various Gram-positive and Gram-negative bacteria. These findings suggest that this compound may also possess antimicrobial properties.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

Enzyme Inhibition

In vitro studies have reported that related compounds effectively inhibit the ATPase activity of bacterial DNA gyrase and topoisomerase IV. For example, IC50 values for these activities were found to be as low as 0.0033 µg/mL, indicating potent inhibitory effects . This suggests that this compound may also act as an effective inhibitor against these targets.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyran derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Selectivity Towards Bacterial Isoforms : Research demonstrated that certain derivatives selectively inhibited bacterial topoisomerases without affecting human isoforms. This selectivity is crucial for minimizing side effects when developing therapeutic agents targeting bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-chlorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : The 4-fluorobenzyloxy group can be introduced via nucleophilic substitution of a hydroxyl group on the pyran ring using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Coupling reactions : The carboxamide moiety can be formed via activation of the carboxylic acid intermediate (e.g., using HATU or EDCI) followed by reaction with 3-chloroaniline .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to improve yield. Purify via column chromatography using gradients of ethyl acetate/hexane .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Substitution4-Fluorobenzyl bromide, K₂CO₃, DMF, 70°C, 12h65–75>95%
AmidationHATU, DIPEA, DCM, RT, 6h80–85>98%

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Identify the pyran ring protons (δ 6.5–7.5 ppm for aromatic H), 4-fluorobenzyloxy methylene (δ ~4.8 ppm), and 3-chlorophenyl protons (δ 7.2–7.6 ppm).
  • ¹³C NMR : Confirm carbonyl groups (C=O at δ ~165–175 ppm) and quaternary carbons in the pyran ring .
    • IR : Detect C=O stretches (~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
    • MS : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns matching the substituents .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic disorder in the single-crystal structure of this compound?

  • Methodology :

  • Use SHELXL for refinement, applying restraints to disordered regions (e.g., thermal parameters for overlapping atoms) .
  • Analyze difference Fourier maps to identify disordered solvent molecules or flexible substituents (e.g., 4-fluorobenzyloxy group).
  • Employ twin refinement if twinning is detected (common in polar space groups) .
    • Example : In related carboxamides, disorder in the pyridyl ring was resolved by splitting atoms into two positions with occupancy factors refined to <50% .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the solid-state packing of this compound?

  • Graph-set analysis : Map hydrogen bonds (N–H⋯O, C–H⋯O) using SHELX -derived data. For example, the amide N–H may form a dimer via R₂²(8) motifs .
  • π–π interactions : Measure centroid distances between aromatic rings (e.g., 3.7–4.0 Å for pyran and fluorophenyl groups). Use Mercury software to visualize stacking .
  • Impact : Strong C–H⋯F interactions from the 4-fluorobenzyl group may stabilize layered packing, affecting solubility and melting point .

Q. What computational approaches can predict the compound’s reactivity in substitution or oxidation reactions?

  • DFT calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., pyran C-5 for nucleophilic attack) .
  • Calculate Fukui indices to map regions prone to oxidation (e.g., electron-rich 4-fluorobenzyloxy group) .
    • MD simulations : Model solvation effects in DMSO/water to predict hydrolysis stability of the carboxamide bond .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar carboxamides?

  • Root causes :

  • Purity of starting materials : Aniline derivatives with trace moisture can reduce coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF vs. acetonitrile) may alter reaction kinetics .
    • Resolution :
  • Replicate reactions under inert (N₂/Ar) conditions.
  • Use LC-MS to identify side products (e.g., diacylated byproducts) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?

  • Target selection : Prioritize kinases or proteases due to the pyran-carboxamide scaffold’s affinity for ATP-binding pockets .
  • Assay design :

  • Use fluorescence polarization (FP) for binding studies.
  • Optimize buffer pH (7.4) to maintain compound solubility .

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